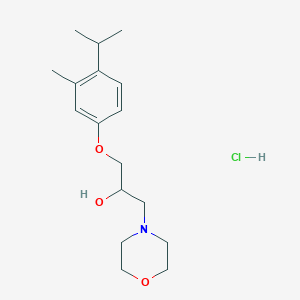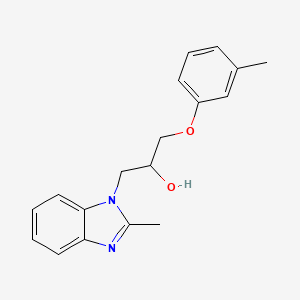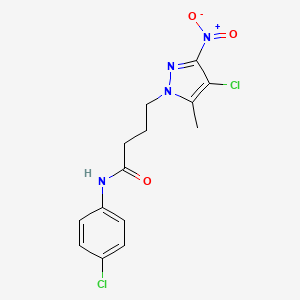
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes.
Scientific Research Applications
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes. It has been used in studies on asthma, heart failure, and obesity. 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been used to study the effects of β2-adrenergic receptor antagonists on insulin secretion and glucose metabolism.
Mechanism of Action
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients. It has also been shown to reduce heart rate and blood pressure in patients with heart failure. In addition, 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to reduce lipolysis and increase insulin secretion in response to glucose.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is that it is a highly selective β2-adrenergic receptor antagonist. This means that it can be used to study the effects of β2-adrenergic receptor activation specifically without interfering with other signaling pathways. However, one limitation of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is that it has a relatively short half-life in vivo, which can make it difficult to use in long-term studies.
Future Directions
There are several future directions for research on 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride. One direction is to investigate the effects of 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride on other physiological processes such as inflammation and immune function. Another direction is to develop new compounds that are more selective for β2-adrenergic receptors and have longer half-lives in vivo. Finally, more research is needed to understand the long-term effects of β2-adrenergic receptor antagonists on various physiological processes.
Synthesis Methods
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process starting from 4-isopropyl-3-methylphenol and 4-morpholineethanol. The synthesis involves several reactions including alkylation, acylation, and cyclization. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride as a hydrochloride salt.
properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)17-5-4-16(10-14(17)3)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMIHQVHNRSNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)




